molecular formula C14H9N3O4 B2729059 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1223886-09-6

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2729059
CAS No.: 1223886-09-6
M. Wt: 283.243
InChI Key: HLUPIESLRLICGF-UHFFFAOYSA-N
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Description

5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a 1,3-benzodioxole moiety.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-12-4-2-9(6-15-12)14-16-13(17-21-14)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUPIESLRLICGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the Benzodioxole and Oxadiazole Rings: The benzodioxole and oxadiazole rings are coupled using a palladium-catalyzed cross-coupling reaction.

    Formation of the Pyridinone Moiety: The final step involves the cyclization of the intermediate product with a suitable pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as an anticancer , antimicrobial , and anti-inflammatory agent :

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action involves inducing apoptosis in cancer cells through specific molecular interactions.
  • Antimicrobial Properties : The compound has been explored for its ability to inhibit the growth of various pathogens. Its structural features allow it to interact with microbial enzymes or receptors, potentially disrupting their function.

Enzyme Inhibition

Studies suggest that 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one may act as an enzyme inhibitor or receptor modulator. This capability is critical in drug design as it can lead to the development of therapeutics targeting specific diseases by modulating biochemical pathways.

Case Study 1: Anticancer Properties

A study conducted on related oxadiazole derivatives revealed that compounds similar to this compound demonstrated significant anticancer activity with low IC50 values against multiple cancer cell lines. Flow cytometry assays indicated that these compounds promote apoptotic pathways leading to increased cell death in a dose-dependent manner.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the potential of the compound to be developed into a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-oxadiazole-pyridinone hybrids. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Compound Name Substituent on Oxadiazole Key Structural Differences Biological Relevance
5-[3-(4-Trifluoromethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one () 4-Trifluoromethoxyphenyl - CF₃O group (electron-withdrawing) enhances metabolic stability. Investigated as a precursor for inhibitors of mammalian complex I, suggesting mitochondrial targeting .
5-[3-(5-Nitropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile () 5-Nitropyridin-2-yl - Nitro group increases electrophilicity, potentially improving binding to viral proteases. Used in radioligand synthesis (18F-AZD9272) for imaging metabotropic glutamate receptors .
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one () 4-Methylphenyl - Methyl group (electron-donating) may improve solubility. Listed in combinatorial libraries for high-throughput screening .
1-Benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one () 3,5-Dimethyloxazole - Oxazole instead of oxadiazole; dimethyl groups increase steric bulk. Structural data (e.g., crystal packing) available, but biological activity unspecified .

Functional Analogues

  • 5-(1H-4-Pyrazolyl)-[1,2,4]Oxadiazoles (): Pyrazole-substituted oxadiazoles exhibit parallel synthesis strategies and predicted antiviral activity.
  • 3-(3-Pyridinyl)-1,2,4-Oxadiazol-5-yl Benzonitrile (): Pyridine substitution alters electronic density, impacting interactions with antimicrobial targets .
  • Aminomethyl/Oxadiazole Derivatives (–11): Compounds like 1-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one introduce basic nitrogen atoms, improving solubility and CNS penetration .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 4-Trifluoromethoxyphenyl Analog 4-Methylphenyl Analog
LogP ~2.8 (estimated) ~3.5 (CF₃O increases lipophilicity) ~2.3 (methyl reduces lipophilicity)
Solubility Moderate (benzodioxole enhances membrane permeability) Low (highly lipophilic) High (polar substituents)
Metabolic Stability High (benzodioxole resists oxidation) Very high (CF₃O slows metabolism) Moderate (methyl susceptible to CYP450)

Key Research Findings

  • Synthetic Accessibility : The target compound can be synthesized via cyclization of amidoxime intermediates, similar to methods used for 4-trifluoromethoxyphenyl analogs (EDCI/HOBt coupling, 140°C cyclization) .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., CF₃O, nitro) enhance target affinity but reduce solubility.
    • Benzodioxole improves metabolic stability over simpler aryl groups (e.g., methylphenyl) .
  • Therapeutic Gaps: Unlike aminomethyl derivatives (), the target compound lacks basic nitrogen, limiting CNS applicability but reducing toxicity risks .

Biological Activity

The compound 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its molecular characteristics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4O4C_{12}H_{10}N_4O_4 with a molecular weight of 246.22 g/mol. The compound features a pyridinone core substituted with an oxadiazole ring and a benzodioxole moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC₁₂H₁₀N₄O₄
Molecular Weight246.22 g/mol
LogP3.62
Water Solubility (LogSw)-4.47
Polar Surface Area65.51 Ų

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound has shown IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported IC50 values as low as 0.65μM0.65\mu M for related oxadiazole derivatives against MCF-7 cells .

The mechanism by which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. Flow cytometry assays have revealed that it promotes apoptotic pathways in treated cells, leading to increased cell death in a dose-dependent manner .

Anti-inflammatory and Antiviral Activities

In addition to its anticancer properties, compounds containing the oxadiazole scaffold have been investigated for their anti-inflammatory and antiviral activities. They are included in libraries targeting various diseases such as:

  • Anti-inflammatory Library : Compounds from this category have shown promise in reducing inflammation markers.
  • Antiviral Activity : Some derivatives have been tested against viral infections and demonstrated inhibitory effects on viral replication .

Case Studies and Research Findings

Several studies highlight the biological efficacy of oxadiazole derivatives:

  • Study on Cytotoxicity : A comparative study showed that certain oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against leukemia cell lines, indicating their potential as alternative therapeutic agents .
  • In Vivo Studies : While most studies focus on in vitro evaluations, ongoing research aims to explore the in vivo efficacy of these compounds in animal models to assess their therapeutic potential further.

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